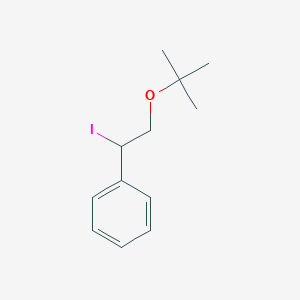
(2-tert-Butoxy-1-iodoethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-tert-Butoxy-1-iodoethyl)benzene is an organic compound that features a benzene ring substituted with a tert-butoxy group and an iodoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-tert-Butoxy-1-iodoethyl)benzene typically involves the reaction of tert-butyl alcohol with 2-iodoethylbenzene under specific conditions. The reaction is often catalyzed by a strong acid, such as sulfuric acid, to facilitate the formation of the tert-butoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2-tert-Butoxy-1-iodoethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: The iodo group can be reduced to form the corresponding ethylbenzene derivative.
Common Reagents and Conditions
Substitution: Common reagents include sodium iodide (NaI) in acetone, which facilitates the substitution of the iodo group.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Major Products Formed
Substitution: Depending on the nucleophile, products such as (2-tert-Butoxy-1-chloroethyl)benzene or (2-tert-Butoxy-1-bromoethyl)benzene can be formed.
Oxidation: Products may include benzoic acid derivatives.
Reduction: The major product is typically ethylbenzene.
Scientific Research Applications
(2-tert-Butoxy-1-iodoethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-tert-Butoxy-1-iodoethyl)benzene involves its interaction with various molecular targets. The tert-butoxy group can act as a steric hindrance, affecting the reactivity of the compound. The iodo group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. These interactions can influence the compound’s behavior in different chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
- (2-tert-Butoxy-1-chloroethyl)benzene
- (2-tert-Butoxy-1-bromoethyl)benzene
- (2-tert-Butoxy-1-fluoroethyl)benzene
Uniqueness
(2-tert-Butoxy-1-iodoethyl)benzene is unique due to the presence of the iodo group, which is larger and more polarizable compared to other halogens. This makes the compound more reactive in certain types of chemical reactions, such as nucleophilic substitution. Additionally, the tert-butoxy group provides steric hindrance, which can influence the compound’s reactivity and stability.
Properties
CAS No. |
111558-77-1 |
|---|---|
Molecular Formula |
C12H17IO |
Molecular Weight |
304.17 g/mol |
IUPAC Name |
[1-iodo-2-[(2-methylpropan-2-yl)oxy]ethyl]benzene |
InChI |
InChI=1S/C12H17IO/c1-12(2,3)14-9-11(13)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3 |
InChI Key |
CWCAKNLDPUWVHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCC(C1=CC=CC=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


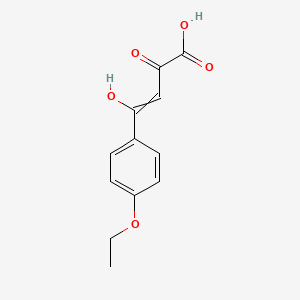
![3,3'-[Octane-1,8-diylbis(oxy)]dibenzaldehyde](/img/structure/B14310763.png)
![Imidazo[2,1-b]thiazole, 6-(4-chlorophenyl)-3-methyl-5-nitroso-](/img/structure/B14310765.png)
![2-{[(5,6-Dichloro-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-benzothiazole](/img/structure/B14310768.png)
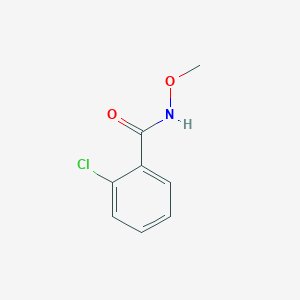
![3-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-2-(methoxycarbonyl)benzoate](/img/structure/B14310770.png)
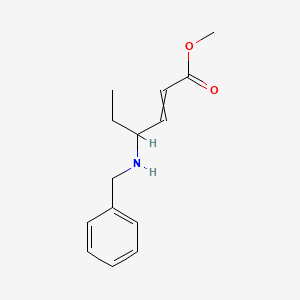
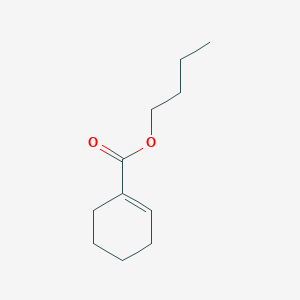

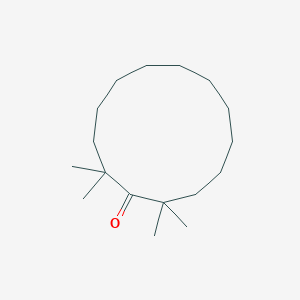

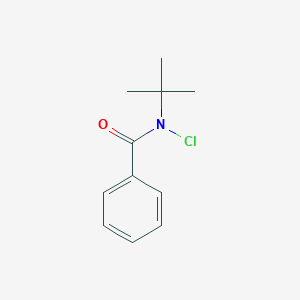
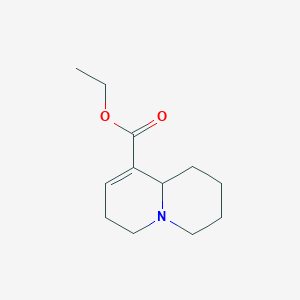
![6,9-Dimethyl-3,6,9,12,18-pentaazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B14310835.png)
